molecular formula C11H13N3O2 B13703204 3-(6-Nitro-3-indolyl)-1-propanamine

3-(6-Nitro-3-indolyl)-1-propanamine

Cat. No.: B13703204
M. Wt: 219.24 g/mol
InChI Key: JRQKHXSPNMAELG-UHFFFAOYSA-N
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Description

3-(6-Nitro-3-indolyl)-1-propanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group at the 6-position of the indole ring and an amine group at the propanamine side chain makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole derivative followed by the introduction of the propanamine side chain. One common method includes:

    Nitration of Indole: The indole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Introduction of Propanamine Side Chain: The nitrated indole is then reacted with a suitable alkylating agent to introduce the propanamine side chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(6-Amino-3-indolyl)-1-propanamine.

Scientific Research Applications

3-(6-Nitro-3-indolyl)-1-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(6-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-3-indolyl-b-D-galactopyranoside: Another indole derivative with a nitro group at the 6-position.

    Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate: A compound with a similar indole structure but different functional groups.

Uniqueness

3-(6-Nitro-3-indolyl)-1-propanamine is unique due to the presence of both a nitro group and a propanamine side chain, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(6-nitro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-6-9(14(15)16)3-4-10(8)11/h3-4,6-7,13H,1-2,5,12H2

InChI Key

JRQKHXSPNMAELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCCN

Origin of Product

United States

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